molecular formula C13H24Cl2O2 B14420673 Chloromethyl 6-chlorododecanoate CAS No. 80419-02-9

Chloromethyl 6-chlorododecanoate

Cat. No.: B14420673
CAS No.: 80419-02-9
M. Wt: 283.2 g/mol
InChI Key: JPUSQOKDHBAWPK-UHFFFAOYSA-N
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Description

Chloromethyl 6-chlorododecanoate is a chlorinated ester compound characterized by a dodecanoic acid backbone (12-carbon chain) with a chlorine atom at the sixth carbon position and a chloromethyl ester functional group. These compounds are typically reactive due to the electron-withdrawing chlorine substituents, which enhance their utility in alkylation or cross-coupling reactions.

Properties

CAS No.

80419-02-9

Molecular Formula

C13H24Cl2O2

Molecular Weight

283.2 g/mol

IUPAC Name

chloromethyl 6-chlorododecanoate

InChI

InChI=1S/C13H24Cl2O2/c1-2-3-4-5-8-12(15)9-6-7-10-13(16)17-11-14/h12H,2-11H2,1H3

InChI Key

JPUSQOKDHBAWPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCC(=O)OCCl)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Chloromethyl 6-chlorododecanoate typically involves the chloromethylation of 6-chlorododecanoic acid. One common method includes the reaction of 6-chlorododecanoic acid with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI₂) in dichloromethane (CH₂Cl₂) at low temperatures . This method provides good yields and is suitable for industrial production due to its efficiency and relatively mild reaction conditions.

Chemical Reactions Analysis

Chloromethyl 6-chlorododecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: Reduction of the ester group can yield primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Scientific Research Applications

Chloromethyl 6-chlorododecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Chloromethyl 6-chlorododecanoate involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, facilitating the synthesis of complex organic structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Chloromethyl 6-chlorododecanoate (inferred properties) with structurally related chlorinated esters and halogenated compounds, focusing on molecular structure, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison of Chlorinated Esters

Compound Name CAS Number Molecular Formula Molecular Weight Chlorine Positions Key Properties/Applications
Chloromethyl 6-chloroheptanoate 80418-62-8 C₈H₁₂Cl₂O₂ 155.50* 6th carbon (chain), chloromethyl Intermediate in organic synthesis
Chloromethyl 7-chloroheptanoate 80418-63-9 C₈H₁₂Cl₂O₂ 155.50* 7th carbon (chain), chloromethyl Similar reactivity to 6-chloro isomer
3-Chlorohexyl chloroacetate Not provided C₈H₁₂Cl₂O₂ 155.50* 3rd carbon (chain), chloromethyl Potential use in polymer modification
Chloromethyl chlorosulfate 49715-04-0 CCl₂O₃S 183.43 Chloromethyl, sulfonate Highly reactive alkylating agent
Bis(Chloromethyl)Ether (BCME) 542-88-1 C₂H₄Cl₂O 114.96 Two chloromethyl groups Carcinogenic; restricted industrial use

Notes:

  • *Molecular weights in are uniformly listed as 155.50, which may reflect inconsistencies in data entry or isomeric variations.
  • This compound (hypothetical) would have a longer carbon chain (C₁₃H₂₂Cl₂O₂; MW ~281.2), leading to higher hydrophobicity and boiling point compared to shorter-chain analogs .

Key Findings:

Chain Length and Reactivity: Shorter-chain analogs (e.g., Chloromethyl 6-chloroheptanoate) exhibit lower boiling points and higher volatility compared to longer-chain derivatives like this compound. This property influences their suitability in high-temperature reactions or solvent-based applications . Longer chains enhance lipid solubility, making this compound a candidate for drug delivery systems or surfactant synthesis.

Chlorine Substitution Position: The position of chlorine on the carbon chain affects electronic distribution and steric hindrance. For example, 6-chloroheptanoate derivatives may exhibit different reactivity patterns compared to 7-chloro isomers in nucleophilic substitution reactions .

Toxicity and Safety: Chloromethyl chlorosulfate (CAS 49715-04-0) and BCME (CAS 542-88-1) are highly toxic, with BCME classified as a potent carcinogen . While data on this compound is lacking, structural similarities suggest rigorous handling protocols are warranted.

Applications: Chlorinated esters are widely used as intermediates in synthesizing pharmaceuticals (e.g., prodrugs) and agrochemicals. For instance, Chloromethyl 6-chloroheptanoate may serve as a precursor in antifungal agents , while BCME is restricted to closed industrial processes due to its hazards .

Research and Database Insights

  • KLSD Database: Structural analogs of this compound can be represented via SMILES strings (e.g., ClC(CCCCC)COCCl for 6-chloroheptanoate), enabling computational studies on bioactivity or degradation pathways .
  • Merck Index: Provides authoritative data on melting points, solubility, and synthetic routes for chlorinated compounds, though specific entries for this compound are absent .

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